1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl-2-propynyl)pyridine
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Overview
Description
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl-2-propynyl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with phenyl, methyl, and phenylpropyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl-2-propynyl)pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a suitable ketone can lead to the formation of the desired pyridine derivative. The reaction conditions often include the use of acidic or basic catalysts, solvents such as methanol or ethanol, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the production process. Industrial methods also focus on minimizing by-products and ensuring environmental sustainability through the use of green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl-2-propynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl-2-propynyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl-2-propynyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyridine
- 1,2,3,6-Tetrahydropyridine
Uniqueness: 1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl-2-propynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Properties
CAS No. |
89159-77-3 |
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Molecular Formula |
C30H31N |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
5-methyl-4,6-diphenyl-1-(6-phenylhex-1-yn-3-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C30H31N/c1-3-28(21-13-16-25-14-7-4-8-15-25)31-23-22-29(26-17-9-5-10-18-26)24(2)30(31)27-19-11-6-12-20-27/h1,4-12,14-15,17-20,28,30H,13,16,21-23H2,2H3 |
InChI Key |
SWYLWHLWUWCGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCN(C1C2=CC=CC=C2)C(CCCC3=CC=CC=C3)C#C)C4=CC=CC=C4 |
Origin of Product |
United States |
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